molecular formula C14H20N2O B10908741 N'-[(2E)-1-phenylpropan-2-ylidene]pentanehydrazide

N'-[(2E)-1-phenylpropan-2-ylidene]pentanehydrazide

Cat. No.: B10908741
M. Wt: 232.32 g/mol
InChI Key: BEAZFHXUPGIIJT-NTCAYCPXSA-N
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Description

N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]PENTANOHYDRAZIDE is an organic compound with a complex structure that includes a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]PENTANOHYDRAZIDE typically involves the condensation of 1-methyl-2-phenylethylidene with pentanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]PENTANOHYDRAZIDE may involve large-scale batch reactors where the reactants are combined and the reaction is monitored for optimal yield. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]PENTANOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]PENTANOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]PENTANOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may act by inhibiting or activating these targets, thereby modulating various pathways involved in disease progression or cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-1-METHYL-2-PHENYLETHYLIDENE]PENTANOHYDRAZIDE: A closely related compound with similar structural features.

    N-[(E)-1-METHYL-2-PHENYLETHYLIDENE]BUTANOHYDRAZIDE: Another similar compound with a slightly different alkyl chain length.

Uniqueness

N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]PENTANOHYDRAZIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-[(E)-1-phenylpropan-2-ylideneamino]pentanamide

InChI

InChI=1S/C14H20N2O/c1-3-4-10-14(17)16-15-12(2)11-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H,16,17)/b15-12+

InChI Key

BEAZFHXUPGIIJT-NTCAYCPXSA-N

Isomeric SMILES

CCCCC(=O)N/N=C(\C)/CC1=CC=CC=C1

Canonical SMILES

CCCCC(=O)NN=C(C)CC1=CC=CC=C1

Origin of Product

United States

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